(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane
Description
Properties
Molecular Formula |
C9H12F2 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(3,3-difluorocyclopropen-1-yl)cyclohexane |
InChI |
InChI=1S/C9H12F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChI Key |
PXGAMDNMSGEMRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC2(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane typically involves the cycloaddition reaction of 1-iodoalkynes with difluorocarbene. Difluorocarbene can be generated from the decomposition of fluorosulfonyl difluoroacetate in the presence of a base such as sodium fluoride at elevated temperatures . The reaction conditions often include the use of solvents like diglyme and temperatures around 120°C .
Industrial Production Methods
While specific industrial production methods for (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the cyclopropenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the compound in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropenone derivatives, while substitution reactions can produce a variety of substituted cyclopropenyl compounds.
Scientific Research Applications
Fluorination Reagents
One of the primary applications of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is its use as a fluorination reagent in organic synthesis. It serves as a building block for the development of novel deoxyfluorination protocols. Research has demonstrated that cyclopropenes can be utilized effectively to convert alcohols into their corresponding fluorinated derivatives through nucleophilic attack mechanisms. This method is particularly advantageous due to the all-carbon scaffold that enhances stability and reactivity .
Case Study : A study highlighted the use of 3,3-difluorocyclopropenes for selective deoxyfluorination of alcohols. The optimal reagent identified was a methoxy-substituted difluorocyclopropene, yielding up to 81% of the desired alkyl fluoride product while minimizing side reactions .
Organic Synthesis
The compound is also significant in the field of organic synthesis as a precursor for various transformations. Its ability to undergo cycloaddition reactions allows it to participate in the formation of more complex molecular architectures.
Data Table: Reaction Outcomes
| Reaction Type | Yield (%) | Notes |
|---|---|---|
| Nucleophilic Fluorination | 81 | Optimal conditions established for high yields |
| Cycloaddition with Iodoalkynes | Good | Functionalized products obtained via Heck reaction |
Medicinal Chemistry
In medicinal chemistry, (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is being investigated for its potential as an active pharmaceutical ingredient (API). The incorporation of fluorine atoms into drug molecules often enhances their pharmacological properties, including increased metabolic stability and improved bioavailability.
Case Study : Research has indicated that difluorocyclopropenes can be used in the synthesis of fluorinated analogs of biologically active compounds, thereby expanding the library of potential therapeutic agents .
Mechanism of Action
The mechanism of action of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is not fully understood. it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This property makes it useful in organic synthesis and biological applications.
Comparison with Similar Compounds
Comparison with Similar Cyclohexane Derivatives
Structural and Electronic Properties
The table below compares key structural and electronic attributes of (3,3-difluoro-1-cyclopropen-1-yl)cyclohexane with related compounds:
| Compound | Substituents/Functional Groups | Ring Strain | Polarity | Stability | Key Applications |
|---|---|---|---|---|---|
| (3,3-Difluoro-1-cyclopropen-1-yl)cyclohexane | Cyclopropenyl, 3,3-difluoro | High | Moderate | Moderate | Catalysis, Ligand design |
| Cyclohexane | None (plain cycloalkane) | Low | Non-polar | High | Solvent, Polymer precursor |
| Cyclohexene | One double bond (C=C) | Moderate | Slightly polar | Moderate | Organic synthesis |
| 1,2-Dimethylcyclohexane (trans) | Two methyl groups (trans-configuration) | Low | Non-polar | High | Fuel additives |
| Perfluoro-1,3-dimethylcyclohexane | Fully fluorinated, dimethyl substituents | Low | Highly polar | Very high | Heat-transfer fluids |
Key Observations :
- The cyclopropenyl group in (3,3-difluoro-1-cyclopropen-1-yl)cyclohexane introduces higher ring strain compared to cyclohexane or 1,2-dimethylcyclohexane, enhancing reactivity in catalytic applications .
- Fluorination at the 3,3-positions increases polarity relative to non-fluorinated analogs like cyclohexane, improving solubility in polar aprotic solvents .
- Compared to perfluoro-1,3-dimethylcyclohexane, the partial fluorination in the target compound balances stability and reactivity, making it more versatile for synthetic modifications .
Reactivity and Functional Performance
Catalytic Activity
- Cyclohexane Oxidation: Cyclohexane derivatives are widely studied in oxidation reactions. For example, alumina-supported Ru, Pt, and Co nanoparticles catalyze cyclohexane oxidation to cyclohexanol and cyclohexanone with ~40–60% selectivity under mild conditions .
- Antimicrobial Properties : Cyclohexane derivatives with electron-withdrawing groups (e.g., fluorine) exhibit enhanced antimicrobial activity. For instance, spiro[benzofuran-cyclohexane] derivatives show MIC values of 8–32 µg/mL against Gram-positive bacteria . The fluorinated cyclopropenyl group in the target compound may similarly disrupt bacterial membranes, though empirical studies are needed .
Pharmacokinetic Behavior
- BBB Penetration and CYP Inhibition: Cyclohexane derivatives like 1-ethenyl-1-methyl-2-(1-methylethenyl)-4-(1-methylethylidene)cyclohexane exhibit poor oral bioavailability but cross the blood-brain barrier (BBB) and inhibit CYP2C9/CYP2C19 enzymes .
Physical Properties
| Property | (3,3-Difluoro-1-cyclopropen-1-yl)cyclohexane | Cyclohexane | Cyclohexene | 1,2-Dimethylcyclohexane (trans) |
|---|---|---|---|---|
| Boiling Point (°C) | ~150–160 (estimated) | 80.7 | 83.0 | 131.5 |
| Density (g/cm³) | ~1.1–1.2 (estimated) | 0.779 | 0.810 | 0.796 |
| Water Solubility | Low (fluorine enhances polarity slightly) | Insoluble | Insoluble | Insoluble |
| Flammability | High (similar to cyclohexane) | High | High | Moderate |
Notes:
Biological Activity
(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is a fluorinated compound that has garnered attention in various fields of chemical research, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized data.
Overview of the Compound
- Chemical Formula : C9H12F2
- Molecular Weight : 158.19 g/mol
- Structure : The compound features a cyclopropene ring with two fluorine atoms at the 3-position and a cyclohexane moiety, which contributes to its unique reactivity and potential biological interactions .
The biological activity of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to the presence of the cyclopropene structure, which can participate in nucleophilic attack and other chemical transformations .
- Radical Formation : Its structure allows for the generation of reactive intermediates that can participate in radical-mediated reactions, potentially leading to various biochemical effects .
Study 1: Deoxyfluorination Reagents
A study investigated the use of 3,3-difluorocyclopropenes as deoxyfluorination reagents. The findings indicated that these compounds could effectively convert alcohols into their corresponding fluorinated derivatives under specific conditions. The study highlighted that the reactivity of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane could be tuned through structural modifications, enhancing its applicability in synthetic organic chemistry .
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Room Temperature | 0 | Inert towards non-activated alcohols |
| 80°C | 60 | Enhanced yield with ortho-substituted phenyl groups |
| Optimized Conditions | 81 | Best results with methoxy-substituted naphthyl groups |
Study 2: Antitumor Activity
In another research context, compounds similar to (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane were evaluated for their antitumor effects. The results suggested that fluorinated cyclopropenes exhibit significant cytotoxicity against various cancer cell lines. This activity is likely due to their ability to disrupt cellular processes through enzyme inhibition and reactive oxygen species (ROS) generation .
Study 3: Pharmacological Applications
Research has also explored the pharmacological applications of difluorinated compounds in metabolic regulation. Specifically, (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane was examined for its potential as an acetyl-CoA carboxylase (ACC) inhibitor. This enzyme plays a critical role in fatty acid metabolism, and inhibition could lead to therapeutic benefits in metabolic disorders .
Q & A
Q. How can machine learning improve the prediction of regioselectivity in electrophilic additions to (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane?
- Methodology :
- Dataset Curation : Compile experimental/reactivity data for analogous cyclohexane derivatives (e.g., Hammett σ values, steric parameters).
- Model Training : Use graph neural networks (GNNs) or random forests to predict site-specific reactivity. Validate with leave-one-out cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
